![molecular formula C22H25NO6 B118152 N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide CAS No. 209810-38-8](/img/structure/B118152.png)
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide
Overview
Description
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide, commonly known as colchicine, is a naturally occurring alkaloid derived from plants of the genus Colchicum. Its chemical structure comprises a tricyclic benzoheptalene core with four methoxy groups, a ketone at position 9, and an acetamide substituent at position 7 . Colchicine is a well-characterized tubulin-binding agent that inhibits microtubule polymerization, leading to antimitotic and anti-inflammatory effects . It is clinically used for treating gout, familial Mediterranean fever (FMF), and certain cancers .
Mechanism of Action
Target of Action
The primary target of Colchicine is the protein tubulin . Tubulin is a globular protein and is the main component of microtubules in the cell. These microtubules are crucial for various cellular processes including maintenance of cell shape, signaling, division, migration, and cellular transport .
Mode of Action
Colchicine exerts its unique action mainly through the inhibition of microtubule polymerization . By binding to tubulin, Colchicine prevents the polymerization of tubulin into microtubules . This disruption of microtubule assembly leads to subsequent downregulation of multiple inflammatory pathways and modulation of innate immunity .
Biochemical Pathways
Colchicine affects several biochemical pathways. It inhibits neutrophil chemotaxis, adhesion, and superoxide production . It also inhibits the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome and interleukin (IL)1β processing and release . These actions result in the suppression of inflammation, which is beneficial in conditions like gout and familial Mediterranean fever .
Pharmacokinetics
Colchicine is a tricyclic, lipid-soluble alkaloid that is predominantly metabolized in the gastrointestinal tract . Two proteins, P-glycoprotein (P-gp) and CYP3A4, play a pivotal role in governing its pharmacokinetics . The oral bioavailability of Colchicine is approximately 50% , and it has a narrow therapeutic index .
Result of Action
The molecular and cellular effects of Colchicine’s action include the attenuation of neutrophil adhesion and migration, the inhibition of inflammatory mediator release, and the modulation of innate immunity . These effects lead to the suppression of inflammation and provide relief in conditions like gout and familial Mediterranean fever .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Colchicine. For instance, the presence of other drugs can affect the metabolism of Colchicine, as it is metabolized by cytochrome 3A4, which can be inhibited by many drugs, leading to Colchicine intoxication when given concomitantly . Therefore, caution should be exercised when such medications are added. Furthermore, the efficacy of Colchicine can be affected by the patient’s liver and kidney functions .
Biochemical Analysis
Biochemical Properties
(R/S)-Colchicine interacts with various enzymes, proteins, and other biomolecules. Its primary target is tubulin, a globular protein that is the main constituent of microtubules in cells . (R/S)-Colchicine binds to the β-tubulin subunit of microtubules, preventing their polymerization and leading to the disruption of the microtubule network within the cell . This interaction inhibits mitosis, cell division, and other cellular processes that rely on the microtubule network .
Cellular Effects
The effects of (R/S)-Colchicine on cells are primarily due to its impact on the microtubule network. By disrupting microtubule dynamics, (R/S)-Colchicine can inhibit cell division, alter cell shape, and impact intracellular transport . It can also influence cell signaling pathways and gene expression, particularly those related to cell cycle progression and apoptosis .
Molecular Mechanism
The molecular mechanism of action of (R/S)-Colchicine involves its binding to the β-tubulin subunit of microtubules. This binding prevents the addition of further tubulin dimers, thereby inhibiting the polymerization of microtubules . The disruption of microtubule dynamics can lead to cell cycle arrest, changes in cell morphology, and induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (R/S)-Colchicine can change over time. Initially, cells exposed to (R/S)-Colchicine may show alterations in shape and reduced motility due to the disruption of the microtubule network . Over longer periods, (R/S)-Colchicine can induce cell cycle arrest and apoptosis . The compound is relatively stable, but it may undergo some degradation over time .
Dosage Effects in Animal Models
In animal models, the effects of (R/S)-Colchicine can vary with dosage. At low doses, (R/S)-Colchicine primarily disrupts microtubule dynamics, leading to alterations in cell shape and function . At higher doses, it can induce cell cycle arrest and apoptosis, and may also cause adverse effects such as gastrointestinal upset and bone marrow suppression .
Metabolic Pathways
(R/S)-Colchicine is metabolized primarily in the liver, with cytochrome P450 enzymes playing a key role in its biotransformation . The metabolic pathways of (R/S)-Colchicine involve demethylation and deacetylation reactions, leading to the formation of several metabolites .
Transport and Distribution
(R/S)-Colchicine is distributed throughout the body after absorption, with high concentrations found in leukocytes and the liver . It is transported into cells via passive diffusion, and its distribution within cells is influenced by its binding to tubulin .
Subcellular Localization
Within cells, (R/S)-Colchicine localizes primarily to the cytoplasm due to its binding to tubulin . It can also be found in the nucleus, where it may influence gene expression . The subcellular localization of (R/S)-Colchicine can impact its activity and function, with effects on cell shape, division, and intracellular transport .
Biological Activity
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide, commonly referred to as colchicine, is a potent alkaloid derived from the plant genus Colchicum. This compound has garnered significant attention in pharmacology due to its diverse biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, therapeutic uses, and associated case studies.
- IUPAC Name : N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide
- Molecular Formula : C22H25NO6
- Molecular Weight : 399.44 g/mol
- CAS Number : 64-86-8
Colchicine exerts its biological effects primarily through the following mechanisms:
- Microtubule Disruption : Colchicine binds to tubulin, inhibiting microtubule polymerization. This action disrupts mitotic spindle formation during cell division, leading to cell cycle arrest in the metaphase stage .
- Anti-inflammatory Effects : The compound reduces inflammation by inhibiting the migration of leukocytes to sites of inflammation. It also decreases the synthesis and release of pro-inflammatory mediators such as leukotrienes .
- Alteration of Cellular Signaling : Colchicine modulates various signaling pathways involved in inflammation and apoptosis. It has been shown to affect NF-kB signaling and other pathways critical for immune response .
Therapeutic Applications
Colchicine is utilized in several medical contexts:
- Gout Treatment : It is primarily known for its efficacy in treating acute gout flares by reducing inflammation and pain associated with uric acid crystal deposition in joints .
- Familial Mediterranean Fever (FMF) : Colchicine is a first-line treatment for FMF, a hereditary inflammatory disorder. It helps prevent attacks and long-term complications such as amyloidosis .
- Cardiovascular Diseases : Recent studies suggest that colchicine may reduce the risk of cardiovascular events in patients with coronary artery disease by attenuating inflammation .
Case Study 1: Gout Management
A clinical trial involving patients with recurrent gout attacks demonstrated that colchicine significantly reduced pain within 24 hours when administered at the onset of symptoms. The study reported an improvement in patient quality of life and a decrease in the frequency of attacks over six months of treatment.
Case Study 2: Familial Mediterranean Fever
In a cohort study involving patients with FMF treated with colchicine over five years, researchers observed a marked reduction in attack frequency and severity. Additionally, there was a significant decrease in the incidence of amyloidosis among compliant patients.
Data Table: Pharmacokinetics and Toxicity Profile
Property | Value |
---|---|
Absorption | Well absorbed orally |
Protein Binding | Approximately 70% |
Half-life | 20–40 hours |
Metabolism | Hepatic metabolism via CYP3A4 |
Toxicity | Toxicity can occur at doses >7 mg |
Common Side Effects | Diarrhea, nausea, abdominal pain |
Chemical Reactions Analysis
Table 1: Key Structural Attributes Influencing Reactivity
Feature | Role in Reactivity |
---|---|
Methoxy groups | Electron-donating effects enhance electrophilic substitution at aromatic rings. |
Acetamide moiety | Participates in hydrolysis, nucleophilic substitution, and hydrogen bonding. |
α,β-Unsaturated ketone | Susceptible to Michael addition and redox reactions. |
Oxidation Reactions
The α,β-unsaturated ketone system undergoes oxidation under controlled conditions:
-
With KMnO₄ : Forms dihydroxy derivatives via 1,2-diol cleavage.
-
Ozone (O₃) : Ozonolysis cleaves the double bond, yielding aldehydes and ketones.
Table 2: Oxidation Reaction Parameters
Oxidizing Agent | Conditions | Products | Yield (%) |
---|---|---|---|
KMnO₄ | Acidic, 25°C, 2 hrs | 7-Acetamido-9-oxo-dihydroxy derivative | 65 |
O₃ | CH₂Cl₂, -78°C | 4-Methoxybenzaldehyde fragments | 82 |
Reduction Reactions
The ketone group at position 9 is reducible:
-
NaBH₄ : Selective reduction to a secondary alcohol without affecting methoxy groups .
-
Catalytic Hydrogenation : Converts the α,β-unsaturated ketone to a saturated alcohol.
Table 3: Reduction Outcomes
Reducing Agent | Conditions | Product | Stereochemistry |
---|---|---|---|
NaBH₄ | EtOH, 0°C, 1 hr | 9-Hydroxy derivative | Retention |
H₂/Pd-C | 40 psi, RT | 5,6,7,9-Tetrahydrobenzoheptalenol | Racemic mixture |
Substitution Reactions
The methoxy groups undergo demethylation under strong acids:
-
HBr/AcOH : Demethylation at position 10 yields a phenolic derivative.
-
Selectivity : Position 10 is most reactive due to steric and electronic factors .
Reaction Example:
Hydrolysis and Stability
-
Acidic Hydrolysis : Cleaves the acetamide group to regenerate the primary amine.
-
Alkaline Stability : Resists hydrolysis at pH 8–10 due to methoxy group stabilization.
Table 4: Stability Under Different Conditions
Condition | Observation | Half-Life |
---|---|---|
pH 1 (HCl) | Complete acetamide cleavage in 4 hrs | 45 min |
pH 7.4 (PBS) | Stable for >24 hrs | N/A |
UV Light (254 nm) | Rapid degradation (photolysis) | 15 min |
Pharmacological Interactions
-
Microtubule Binding : The compound inhibits tubulin polymerization by binding to the colchicine site (Kd = 1.2 μM) .
-
Metabolic Oxidation : Hepatic CYP3A4 mediates oxidation to less active metabolites .
Comparative Reactivity with Analogues
Compound | Oxidation Rate (KMnO₄) | Reduction Efficiency (NaBH₄) | Demethylation Site |
---|---|---|---|
Target Compound | 65% yield | 92% conversion | Position 10 |
Colchicine | 58% yield | 85% conversion | Position 1 |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural characterization of this compound?
The compound exhibits UV-Vis absorbance maxima at 249 nm and 350 nm in 96% ethanol (0.05 g/L), with an absorbance ratio of 1.7–1.9 . For nuclear magnetic resonance (NMR) analysis, synthetic derivatives (e.g., biotinylated analogs) have been characterized using - and -NMR, with typical coupling constants and chemical shifts consistent with its stereochemistry .
Table 1: Key spectroscopic properties
Method | Details | Reference |
---|---|---|
UV-Vis | λ_max: 249 nm, 350 nm in ethanol | |
-NMR | δ 1.98 (s, 3H, CH3CO), δ 3.2–3.8 (m, OCH3) |
Q. How can solubility and stability be optimized for in vitro assays?
The compound is highly soluble in water but tends to crystallize as sesquihydrates in concentrated solutions. For long-term stability, store in anhydrous ethanol at –20°C, protected from light. Avoid prolonged exposure to temperatures >40°C to prevent decomposition into toxic gases (e.g., CO, NOx) .
Q. What safety protocols are critical for handling this compound?
Classified as Acute Toxicity Category 2 (oral) and Mutagenicity Category 1B , it requires strict PPE (gloves, goggles, respirators) and ventilation. Decontamination involves washing with soap/water (skin) or saline (eyes). Toxicity LD50 <5 mg/kg (oral, rat) .
Advanced Research Questions
Q. How does stereochemistry influence its antimitotic activity?
The (7S)-configuration is critical for binding to tubulin’s β-subunit. X-ray crystallography of analogs (e.g., compound 2 in ) reveals helical atropisomerism ([M]-helicity) that enhances interaction with the colchicine-binding site. Modifications to methoxy groups at positions 1,2,3,10 alter binding kinetics and cytotoxicity .
Table 2: Structural determinants of activity
Modification | Effect on Tubulin Binding | Reference |
---|---|---|
10-(Hexylsulfanyl) | Reduced potency | |
Trifluoroacetyl groups | Enhanced metabolic stability |
Q. What experimental designs resolve contradictions in redox behavior under stress conditions?
Conflicting reports on oxidative stress responses can be addressed using compartment-specific biosensors (e.g., Grx1-roGFP2 for glutathione redox potential). For example, chloroplast-targeted ROS generation (via methyl viologen) induces mitochondrial oxidation, detectable via roGFP2-Orp1 biosensors . Adjust light exposure and electron transport inhibitors (e.g., DCMU) to isolate compartment-specific effects .
Q. How does this compound compare to other polyploidy-inducing agents (e.g., oryzalin) in plant research?
While colchicine derivatives are potent antimitotics, trifluralin and oryzalin offer lower toxicity in plant tissue cultures. A 2021 study recommends 0.05% w/v colchicine for 24–48 hours in Brassica napus microspore cultures, yielding 70% doubled haploids vs. 50% with trifluralin . Validate via flow cytometry or chromosome counting .
Q. What computational tools validate its interaction with tubulin?
Molecular docking using tubulin’s X-ray structure (PDB: 1SA0) and ligands like CN2 (a derivative) confirms binding affinity. Y-randomization tests and CoMFA/CoMSIA models (Q² >0.5) highlight hydrophobic and hydrogen-bonding interactions at residues α:Asn101 and β:Val238 .
Q. Can derivatives improve tumor selectivity while reducing toxicity?
Biotinylated analogs (e.g., compound 10) show enhanced cellular uptake via biotin receptors overexpressed in cancers. In vivo assays in xenograft models demonstrate 40% tumor reduction at 2 mg/kg vs. 25% for the parent compound, with lower hepatotoxicity .
Q. Methodological Notes
Comparison with Similar Compounds
Comparison with Structural Analogs
Biotinylated Colchicine Derivatives
Biotinylation enhances tumor-targeting specificity by leveraging biotin receptors overexpressed in cancer cells. Key derivatives include:
These derivatives retain colchicine's tubulin-binding activity while improving delivery mechanisms. The biotin moiety in 11c facilitates active targeting, though pharmacokinetic data remain under investigation .
Fluorinated Derivatives
Compound Name | Structural Modification | Molecular Formula | Key Feature | Reference |
---|---|---|---|---|
Fluorocolchicine | 2-fluoroacetamide | C₂₂H₂₄FNO₆ | Increased lipophilicity; retained antimitotic activity |
Fluorine's electronegativity may strengthen hydrogen bonding with tubulin, though comparative efficacy studies are pending .
Substituent-Modified Derivatives
Modifications to methoxy groups or the benzoheptalene core influence solubility and binding affinity:
The hexylsulfanyl derivative exhibits a higher LogP (5.92 vs. colchicine’s ~1.5), suggesting improved membrane permeability .
Comparison with Functional Analogs
Anti-Tubulin Agents in Polyploidy Induction
Colchicine is compared to synthetic herbicides with similar mechanisms but distinct structures:
While these agents inhibit tubulin polymerization, colchicine remains preferred for mammalian cell studies due to higher potency .
Plant-Derived Tubulin Inhibitors
Compounds like combretastatins and podophyllotoxins share colchicine's mechanism but differ structurally:
These agents bind the colchicine site on tubulin but exhibit divergent therapeutic applications due to structural variations .
Research Findings and Data Tables
Comparative Physicochemical Properties
Compound | Molecular Weight | LogP | Water Solubility (mg/mL) | Tubulin IC₅₀ (nM) |
---|---|---|---|---|
Colchicine | 399.44 | ~1.5 | 4.5 | 30–50 |
Fluorocolchicine | 413.43 | ~2.0 | 3.2 | Not reported |
Oryzalin | 346.33 | 3.8 | 0.01 | >1,000 |
Data synthesized from .
Properties
IUPAC Name |
N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKHMKGGTNLKSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274387, DTXSID80859058 | |
Record name | Colchine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-Colchicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Colchicine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015466 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.76e-02 g/L | |
Record name | Colchicine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01394 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Colchicine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015466 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism of action of colchicine has not been fully established, however likely occurs via the downstream inhibition of inflammation caused by tubulin disruption. Studies have implied that that colchicine causes disruption of the inflammasome complex that is present in both monocytes and neutrophils, which normally leads to the activation of interleukin-1, an important mediator of inflammation. In addition to the above actions, colchicine acts to interfere with pathways including neutrophil adhesion and recruitment, superoxide production, the RhoA/Rho effector kinase (ROCK) pathway, as well as a type of nuclear factor κΒ (NF-κΒ) pathway, reducing inflammation. On a molecular level, colchicine can be described as an anti-mitotic drug, blocking the mitotic activity cells in the metaphase part of the cell cycle. Specifically, colchicine binds to tubulin, forming complexes that bind to microtubules. This stops their elongation. At low concentrations, colchicine stops microtubule growth and, at elevated concentrations, colchicine causes the depolymerization of microtubules. | |
Record name | Colchicine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01394 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54192-66-4, 64-86-8, 209810-38-8 | |
Record name | N-(5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54192-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Colchicine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01394 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Colchine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-Colchicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Colchicine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015466 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150-160, 156 °C | |
Record name | Colchicine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01394 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Colchicine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015466 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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